Gliocladin A
Description
Overview of Epipolythiodiketopiperazine (ETP) Alkaloids and Related Classes
ETP alkaloids are defined by a core diketopiperazine (a cyclic dipeptide) ring that is bridged by a polysulfide linkage. acs.orggoogle.comnih.gov This disulfide bridge is a key structural feature that imparts significant conformational rigidity and is crucial for the biological activities observed in this class of compounds. acs.org The ETP family is large and structurally diverse, with over 120 members identified from various filamentous fungi. nih.gov These compounds exhibit a wide range of biological effects, which has spurred considerable interest in their synthesis and potential applications. acs.orgnih.gov
A significant subset of ETP alkaloids, including Gliocladin A, belongs to the C3-C3' indole (B1671886) alkaloids. nih.gov These compounds are characterized by a hexahydropyrrolo[2,3-b]indole skeleton, which is biosynthetically derived from two molecules of tryptophan. nih.gov This core structure is a common feature in many biologically active natural products. nih.gov The C3-C3' linkage refers to the bond connecting the C3 position of the pyrroloindoline core to the C3' position of an indole moiety. nih.gov This specific connectivity defines a distinct subgroup of hexahydropyrroloindoline alkaloids with notable structural complexity. nih.gov
This compound is structurally related to several other fungal metabolites, including Gliocladin C, Leptosin (B1674754) D, and Bionectin A. vulcanchem.comnih.gov While they share a common ancestral scaffold, key differences in their structures lead to distinct properties.
This compound is characterized as a di(methylthio) congener. vulcanchem.comresearchgate.net Instead of the typical disulfide bridge seen in many ETPs, it possesses two methylsulfanyl (-SCH3) groups. vulcanchem.comacs.org This modification arises from the cleavage of the disulfide bond followed by methylation.
Gliocladin C is a particularly interesting analogue as it features a rare trioxopiperazine ring and lacks the sulfur bridge entirely. nih.govnih.gov This structural deviation makes it a unique member of this class of alkaloids. nih.gov
Leptosin D is another related ETP natural product that, like many others in its class, contains the characteristic epidithiodiketopiperazine core. vulcanchem.comnih.gov Its specific substitution patterns distinguish it from other congeners. vulcanchem.com
Bionectin A also incorporates a disulfide bridge within its dioxopiperazine moiety. acs.orgnih.gov A key distinguishing feature of Bionectin A is the presence of a hydroxyl group at the C12 position, which is believed to enhance its solubility and biological activity.
Table 1: Structural Comparison of this compound and Congeners
| Compound | Core Structure | Key Distinguishing Feature(s) |
|---|---|---|
| This compound | Diketopiperazine | Contains two methylsulfanyl groups instead of a disulfide bridge. vulcanchem.comacs.org |
| Gliocladin C | Trioxopiperazine | Lacks a sulfur bridge and possesses a rare trioxopiperazine ring. nih.gov |
| Leptosin D | Epidithiodiketopiperazine | Contains the characteristic disulfide bridge with specific substitution patterns. vulcanchem.comnih.gov |
| Bionectin A | Epidithiodiketopiperazine | Features a disulfide bridge and a hydroxyl group at the C12 position. acs.org |
Significance of Fungal Metabolites in Chemical Biology and Research
Fungal secondary metabolites are a cornerstone of natural products research and have historically been a rich source of therapeutic agents and agrochemicals. frontiersin.orgasm.org The discovery of penicillin, a metabolite from the fungus Penicillium rubens, revolutionized medicine and ushered in the age of antibiotics. frontiersin.orgnih.gov
Fungi produce a vast and diverse array of chemical structures that are often not found in other natural sources. researchgate.net This chemical diversity translates into a wide spectrum of biological activities, making them invaluable as lead compounds for drug discovery. nih.govasm.org Research into fungal metabolites continues to yield novel compounds with potential applications in treating a variety of diseases. frontiersin.orgnih.gov Furthermore, these compounds serve as powerful tools in chemical biology to probe and understand complex biological pathways. acs.org The study of fungal metabolites not only provides opportunities for new drug development but also offers insights into ecological interactions and the evolution of biosynthetic pathways. nih.govasm.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24N4O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(1R,7S,8S,9R)-8-hydroxy-9-(1H-indol-3-yl)-5-methyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C24H24N4O3S2/c1-27-19(32-2)18(29)28-21-23(14-9-5-7-11-17(14)26-21,20(30)24(28,33-3)22(27)31)15-12-25-16-10-6-4-8-13(15)16/h4-12,19-21,25-26,30H,1-3H3/t19?,20-,21+,23+,24-/m0/s1 |
InChI Key |
JRTACGAFPBCZMH-MCQOMSOYSA-N |
Isomeric SMILES |
CN1C(C(=O)N2[C@@H]3[C@]([C@@H]([C@@]2(C1=O)SC)O)(C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)SC |
Canonical SMILES |
CN1C(C(=O)N2C3C(C(C2(C1=O)SC)O)(C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)SC |
Synonyms |
gliocladin A |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Taxonomic Origins of Gliocladin a
Fungal Sources and Associated Genera (e.g., Gliocladium sp., Clonostachys sp.)
Gliocladin A is produced by fungi, primarily from the genus Gliocladium. The specific strain Gliocladium roseum OUPS-N132 has been identified as a source of this compound. researchgate.netnih.gov Taxonomically, the genus Gliocladium is closely related to Clonostachys, and Gliocladium roseum is also known as Clonostachys rosea. wikipedia.org This fungus is recognized for its ability to produce a diverse array of bioactive compounds.
Table 1: Fungal Source of this compound
| Genus | Species | Strain |
|---|
Isolation from Marine-Derived Fungi and Other Organisms
Fungi found in marine ecosystems are a significant source of novel and biologically active natural products. nih.gov this compound was notably isolated from a strain of Gliocladium roseum that was itself separated from a marine organism, the sea hare Aplysia kurodai. nih.gov This highlights the ecological niche of the producing fungus and underscores the importance of marine-derived microorganisms in the discovery of new chemical entities. The isolation process typically involves fermentation of the fungal strain on a suitable substrate, followed by extraction and chromatographic separation of the metabolites. researchgate.netnih.gov
Co-occurrence with Structurally Related Metabolites (e.g., Gliocladin B, C)
During the isolation of this compound from Gliocladium roseum, other structurally related metabolites were also identified. nih.gov These co-metabolites, named Gliocladin B and Gliocladin C, were isolated from the same fungal extract. nih.gov The co-occurrence of these compounds suggests they may share a common biosynthetic pathway. Gliocladin C is a particularly notable trioxopiperazine, a rare structural feature among natural products. nih.gov
Table 2: Metabolites Co-Isolated with this compound
| Compound Name | |
|---|---|
| Gliocladin B |
Biosynthetic Pathways and Enzymatic Mechanisms of Gliocladin a
Proposed Biogenetic Routes to Gliocladin A and Related Epipolythiodiketopiperazines
The biogenesis of epipolythiodiketopiperazines (ETPs) like this compound is believed to originate from amino acid precursors. nih.gov The general biosynthetic blueprint, largely inferred from studies on the well-known ETP gliotoxin (B1671588) as well as synthetic achievements, begins with the formation of a cyclodipeptide core. acs.orgnih.gov This core then undergoes a series of post-assembly modifications, or tailoring steps, including oxidative cyclizations, hydroxylations, and the characteristic sulfidation. acs.orgnih.gov
Role of Diketopiperazine Precursors in Biosynthesis
The foundational scaffold of all ETPs is the diketopiperazine (DKP) ring. vulcanchem.com This structure is formed by the condensation of two amino acids. In fungi, this cyclization is typically carried out by nonribosomal peptide synthetases (NRPSs). These large enzyme complexes select, activate, and link the amino acid building blocks, culminating in the release of the cyclic dipeptide.
For the Gliocladin family, the primary amino acid precursor is L-tryptophan. nih.gov The synthesis of the related compound, (+)-gliocladin B, starts from L-tryptophan and sarcosine (B1681465) (N-methylglycine), suggesting these are the likely building blocks for the DKP core of this compound as well. nih.govresearchgate.net The resulting cyclo-L-Trp-L-Sar DKP then serves as the substrate for a cascade of tailoring enzymes that elaborate the final complex structure. The DKP substructure provides a rigid and stable framework for subsequent, often challenging, chemical transformations. nih.gov
Enzymatic Transformations Implicated in Core Structure Formation
Following the formation of the diketopiperazine precursor, a series of enzymatic transformations constructs the characteristic hexahydropyrroloindole core and installs the sulfur bridge. A key hypothesis, supported by biosynthetic experiments and bio-inspired synthesis, involves the hydroxylation of the α-carbons of the DKP ring. acs.orgnih.gov
This critical C-H oxidation step is thought to be catalyzed by cytochrome P450 monooxygenases. nih.gov The resulting hydroxylated intermediates can then form N-acyliminium ions, which are highly reactive electrophiles. acs.orgnih.gov These intermediates are pivotal as they enable the subsequent nucleophilic addition of sulfur. acs.org The sulfur atoms themselves are typically derived from cysteine or methionine. Deletion of the glutathione (B108866) S-transferase gene (gliG) in the gliotoxin biosynthetic pathway abrogates toxin production, indicating that glutathione is involved in the sulfur insertion process, likely via the formation of a glutathione-DKP conjugate. acs.org While the precise enzymes for this compound are not fully characterized, the synthesis of related compounds has successfully employed bio-inspired Cα-hydroxylation and subsequent sulfidation, lending strong support to this proposed mechanism. acs.orgnih.gov
Dimerization Processes and Related Biosynthetic Challenges
A defining feature of this compound and its relatives is the C3-(3′-indolyl)hexahydropyrroloindole substructure. scispace.comnih.gov The formation of this C3-C3' linkage, which can be viewed as a heterodimerization between the tryptophan-derived pyrroloindoline core and a separate indole (B1671886) moiety, represents a significant biosynthetic challenge. acs.orgnih.gov Evidence from the isolation of unelaborated dimeric DKPs and synthetic studies suggests that this crucial C-C bond formation occurs before the installation of the sulfur bridge. acs.orgnih.gov
Synthetic attempts to mimic this step have highlighted the associated difficulties, particularly in controlling regioselectivity. For example, the Friedel-Crafts-type coupling of a brominated tetracyclic DKP intermediate with indole often yields multiple undesired regioisomers in addition to the desired C3'-linked product. scispace.comnih.gov Nature overcomes this challenge through the precise positioning of substrates by enzymes, likely cytochrome P450s, which have been implicated in similar dimerization reactions in other natural product pathways. umich.edu The development of a scalable and highly regioselective synthetic method for this coupling was a key breakthrough that enabled the total synthesis of (+)-gliocladin B and provides a plausible model for the biosynthetic pathway. scispace.commit.edu
Chemical Synthesis Strategies for Gliocladin a and Analogues
Total Synthesis Approaches to Gliocladin A and Related Gliocladins
The total synthesis of gliocladins has been a subject of intense research, leading to the development of innovative and elegant strategies. Early work often focused on the related, and sometimes precursor, molecules like Gliocladin B and C, paving the way for the synthesis of this compound. nih.govnih.gov
Initial forays into the synthesis of the gliocladin family were marked by foundational, albeit lengthy, approaches. A notable first-generation total synthesis of (+)-gliocladin B, a related epidithiodiketopiperazine, was developed by the Movassaghi group. nih.govrsc.org This route involved the stereoselective formation of (+)-12-deoxybionectin A, which was proposed as a plausible biosynthetic precursor to (+)-gliocladin B. nih.govrsc.orgnih.gov The synthesis commenced with a bromocyclization of a diketopiperazine derived from N-Boc-l-tryptophan and sarcosine (B1681465) methyl ester. nih.gov This initial strategy, while successful in confirming the structure and stereochemistry of the target molecule, set the stage for the development of more streamlined second-generation approaches. nih.govrsc.org
A critical challenge in the synthesis of gliocladins is the precise control of stereochemistry, particularly at the vicinal quaternary carbon stereocenters. acs.org The first enantioselective synthesis of (+)-gliocladin C, reported by Overman in 2007, was a landmark achievement that confirmed the absolute stereochemistry of the natural product. rsc.orgnih.gov This was accomplished by assembling the tetracyclic core from an enantioenriched dielectrophile, with the key quaternary stereocenter being established via a catalytic enantioselective Steglich-type rearrangement. nih.gov
Other enantioselective strategies have also been developed. The Gong group described a primary amine-catalyzed enantioselective alkylation of a 3-hydroxyoxindole with an aldehyde as a key step in their total synthesis of (+)-gliocladin C. oup.com Movassaghi's syntheses of gliocladins B and C began with enantiomerically pure N-Boc-l-tryptophan, ensuring the stereochemical integrity of the core structure from the outset. nih.gov Control over stereochemistry during late-stage functionalizations, such as thiolation, is also crucial and has been achieved with high levels of diastereoselectivity. mit.eduresearchgate.net These methods, which secure the correct three-dimensional arrangement of atoms, are fundamental to achieving the biological activity of the final natural product.
Key Synthetic Transformations and Methodologies
The successful synthesis of this compound and its analogues has been underpinned by the development and application of powerful chemical reactions. Two particularly impactful methodologies are the regioselective Friedel-Crafts-based indolylation and visible-light photoredox catalysis for C-C bond formation.
A pivotal transformation in the synthesis of the gliocladin family is the construction of the C3-(3′-indolyl)hexahydropyrroloindole core. nih.gov The Movassaghi group developed a mild and highly regioselective Friedel-Crafts-based strategy to forge this crucial C(sp³)–C(sp²) bond. nih.govrsc.org The reaction involves the coupling of a C3-bromopyrrolidinoindoline fused to a diketopiperazine with an indole (B1671886) nucleophile. nih.gov
Initial experiments using indole itself resulted in a mixture of regioisomers. rsc.org Significant optimization revealed that the steric and electronic properties of the indole nucleophile were critical for achieving high regioselectivity. The use of 5-bromo-1-triisopropylsilylindole proved to be an excellent nucleophile for the desired coupling. nih.gov The reaction, promoted by silver tetrafluoroborate (B81430) (AgBF₄) in nitroethane, proceeded efficiently on a multigram scale to afford the desired 3-(3′-indolyl) adduct as the major product. nih.gov This strategy provided a robust and scalable method for accessing the core structure of a significant subset of ETP alkaloids. rsc.org
| Parameter | Details | Reference(s) |
| Reaction Type | Regioselective Friedel-Crafts-based C-H alkylation | nih.govrsc.org |
| Key Bond Formed | C3(sp³)–C3′(sp²) linkage between pyrroloindoline and indole | nih.gov |
| Electrophile | C3-bromotetracyclic pyrrolidinoindoline | nih.gov |
| Optimal Nucleophile | 5-bromo-1-triisopropylsilylindole | nih.gov |
| Promoter/Conditions | AgBF₄ in nitroethane | nih.govrsc.org |
| Significance | Enabled efficient, scalable, and regioselective synthesis of the C3-(3′-indolyl)hexahydropyrroloindole core | rsc.orgnih.gov |
A novel and powerful approach to constructing the key C3–C3′ bond was introduced by the Stephenson group, who employed visible-light photoredox catalysis in their total synthesis of (+)-gliocladin C. capes.gov.brthieme-connect.com This represented the first application of this cutting-edge technology in the total synthesis of a natural product. capes.gov.br The strategy involves the direct coupling of a pyrroloindoline-derived radical with a substituted indole. capes.gov.br
The key transformation is initiated by the photoredox catalyst tris(bipyridyl)ruthenium(II) chloride, [Ru(bpy)₃Cl₂], which, upon irradiation with visible light, facilitates the formation of a tertiary benzylic radical from a bromopyrroloindoline precursor. nih.gov This radical intermediate is then trapped by an indole derivative, such as indole-2-carboxaldehyde, to form the desired C-C bond with high efficiency. nih.gov The aldehyde group on the indole was found to be crucial for blocking the C2′ position, thereby preventing the formation of an undesired C3–C2′ coupled product. thieme-connect.com This method provides a mild and highly effective alternative to traditional cross-coupling chemistries for forging challenging carbon-carbon bonds in complex settings. nih.govresearchgate.net
| Parameter | Details | Reference(s) |
| Reaction Type | Radical coupling mediated by visible-light photoredox catalysis | thieme-connect.com |
| Key Bond Formed | C3–C3′ linkage between pyrroloindoline and indole | nih.gov |
| Radical Precursor | Boc-l-tryptophan-derived bromopyrroloindoline | nih.gov |
| Coupling Partner | Indole-2-carboxaldehyde | nih.gov |
| Catalyst/Conditions | [Ru(bpy)₃Cl₂] (1 mol%), visible light (blue LEDs) | nih.govnih.gov |
| Significance | First implementation of visible-light photoredox catalysis in a total synthesis; provides a mild route to the C3–C3′ bisindole core | capes.gov.brresearchgate.net |
Stereoselective Dihydroxylation and Oxidation of Diketopiperazine Units
The introduction of oxygen functionalities onto the diketopiperazine (DKP) core is a pivotal step in the synthesis of this compound and its congeners. This stage is strategically critical as it sets the stage for the subsequent introduction of sulfur atoms by generating key reactive intermediates. mit.edu A central hypothesis in the biosynthetic and synthetic pathways is the Cα-hydroxylation of the DKP core, which provides access to N-acyliminium ion intermediates necessary for nucleophilic substitution. nih.govacs.org
Initial synthetic explorations focused on Cα-hydroxylation via enolate chemistry. nih.gov A highly effective and frequently employed method involves the use of permanganate (B83412) reagents. The oxidation of DKP intermediates with reagents such as bis(pyridine)silver(I) permanganate has become a key transformation in the synthesis of complex epipolythiodiketopiperazine (ETP) alkaloids. mit.eduacs.org This late-stage C-H oxidation chemistry facilitates the formation of N-acyl iminium ions, which are essential for the subsequent nucleophilic thiolation steps. mit.edu For example, the oxidation of a silyl (B83357) ether-protected DKP has been shown to yield a mono-oxidized product as a single diastereomer. researchgate.net
Research has demonstrated that a DKP-hydroxylation methodology can lead to the stereoselective dihydroxylation of the diketopiperazine unit, affording a diol intermediate. nih.gov This diol serves as a versatile precursor for various members of the gliocladin family. nih.gov Similarly, a versatile dihydroxylated diketopiperazine intermediate has been utilized in concise and efficient syntheses of both (+)-gliocladin B and (+)-gliocladin C. nih.govrsc.org The strategic use of these oxidized intermediates underscores their importance in building the complex frameworks of these natural products. A pivotal step in one strategy is the stereoselective dihydroxylation of the C11-C11a double bond of a precursor molecule. nih.gov
| Reagent/Method | Substrate Type | Outcome | Key Feature | Citations |
| bis(pyridine)silver(I) permanganate | Complex Diketopiperazines | C-H Hydroxylation, N-acyl iminium ion formation | Enables late-stage nucleophilic thiolation | mit.eduacs.orgresearchgate.net |
| nBu4MnO4 | Diketopiperazine | Stereoselective Dihydroxylation to Diol | Creates a versatile intermediate for the gliocladin family | nih.gov |
| Permanganate-promoted dihydroxylation | C3-arylated cyclotryptophan-DKP | Dihydroxylated DKP intermediate | A key step in a unified synthesis of Gliocladin B and C | acs.orgnih.gov |
| DKP-hydroxylation methodology | Diketopiperazine enolate | Stereoselective dihydroxylation | Provides access to versatile diol intermediates | nih.gov |
Controlled Thiolation and Sulfenylation Strategies
Following the oxidation of the diketopiperazine core, the controlled introduction of sulfur is required to complete the synthesis of ETP alkaloids like this compound. These strategies must precisely control the number of sulfur atoms and the stereochemistry of the newly formed C-S bonds.
A general approach involves the reaction of diol precursors, generated from the oxidation step, with a sulfur source under acidic conditions. The addition of trifluoroacetic acid to a tetraol intermediate in a solution saturated with hydrogen sulfide (B99878) resulted in a clean conversion to a dithiol as a single diastereomer. mit.edu Similarly, the stereoselective introduction of sulfur substituents at the C3 and C11a positions has been achieved using a boron trifluoride etherate (BF₃•OEt₂)-promoted reaction of a precursor with hydrogen sulfide. nih.gov To achieve greater control over the process, a second-generation thiolation strategy was developed that decouples the thiolation and hydrolysis steps by using a diprotic nucleophile. nih.govacs.org
For the synthesis of (+)-gliocladin A, a specific strategy involved acid-mediated ionization of a diol intermediate and subsequent addition of hydrogen sulfide. mit.edu This was followed by further steps to install the triphenylmethyl disulfide, which then cyclized to form the epidisulfide bridge upon Lewis acid-mediated ionization of a C15-alcohol. mit.edu Advances in this area include the development of novel thiolating reagents for the stereoselective cis-sulfidation of diketopiperazines. acs.org
Furthermore, research into the synthesis of related compounds has led to the development of novel oxidative sulfenylation methods for triketopiperazine (TKP) precursors. acs.orgnih.gov While an asymmetric version of this reaction had not been previously reported, its development marked a significant step forward, enabling the asymmetric formation of dithiodiketopiperazines on sensitive molecular scaffolds. acs.orgnih.gov
| Reagent/Method | Substrate Type | Product | Key Feature | Citations |
| H₂S, Trifluoroacetic Acid (TFA) | Tetraol Diketopiperazine | Dithiol | Clean and diastereoselective conversion | mit.edu |
| H₂S, BF₃•OEt₂ | Precursor with acetoxy/siloxy leaving groups | Dithiolated product | Stereoselective introduction of sulfur at C3 and C11a | nih.gov |
| Alkyl Mercaptan, Brønsted Acid | Diol Diketopiperazine | Alkyl thioether | Diastereoselective thiolation | mit.edu |
| Ketomercaptan reagent, TFA | Dipivaloate Diketopiperazine | Bisthioether | Diastereoselective C11,C15-sulfidation | mit.edu |
| Asymmetric Oxidative Sulfenylation | Triketopiperazine (TKP) | Chiral Dithiodiketopiperazine (DTDKP) | Novel method for asymmetric synthesis on sensitive substrates | acs.orgnih.gov |
Synthesis of this compound Analogues and Derivatives for Research Exploration
The development of synthetic routes to this compound has also enabled the synthesis of a variety of analogues and derivatives. This is crucial for exploring structure-activity relationships (SAR) and investigating the biological potential of this class of compounds. A key advantage of many modern synthetic strategies is the ability to introduce molecular diversity at a late stage, allowing for the efficient production of multiple analogues from a common intermediate. nih.govvulcanchem.com
One powerful approach relies on a versatile, dihydroxylated diketopiperazine intermediate, which has been successfully used to complete concise syntheses of both (+)-gliocladin B and (+)-gliocladin C. nih.gov This unified strategy highlights how different members of the gliocladin family can be accessed from a single, advanced precursor. nih.gov Similarly, a strategy starting with a trioxopiperazine natural product, which is readily available through enantioselective synthesis, has been used to prepare four different heptacyclic ETP natural products: gliocladine C, leptosin (B1674754) D, T988C, and bionectin A, as well as this compound itself. nih.gov
Researchers have also designed and synthesized derivatives with specific functionalities for further research. For instance, ETPs containing strategically placed azide (B81097) functional groups have been prepared. acs.org These azide-bearing analogues can be readily derivatized into the corresponding triazoles without compromising their potent anticancer activity, demonstrating a practical method for creating tool compounds for chemical biology. acs.org The ability to modify key structural features—such as the sulfur substituents, the substitution patterns on the aromatic rings, and the oxidation state of the DKP core—provides a platform for the continued exploration of this important class of natural products. vulcanchem.com
| Analogue/Derivative | Core Synthetic Strategy | Purpose of Synthesis | Citations |
| (+)-Gliocladin B | Unified synthesis from a common dihydroxylated DKP intermediate | Accessing natural product family members | nih.govrsc.org |
| (+)-Gliocladin C | Late-stage diversification from a common trioxopiperazine or dihydroxylated DKP precursor | Accessing natural product family members, SAR studies | nih.govnih.gov |
| Leptosin D, T988C, Bionectin A | Late-stage diversification from a common trioxopiperazine precursor | Exploring structural diversity and biological activity | nih.gov |
| Azide-functionalized ETPs | Synthesis incorporating an azide linker | Creating derivatives for bioconjugation and further derivatization | acs.org |
| (+)-chetomin, (+)-dithiosilvatin substructures | Extension of asymmetric oxidative sulfenylation methodology | Demonstrating the broad applicability of a new synthetic method | acs.org |
Structure Activity Relationship Sar Studies of Gliocladin a and Its Structural Variants
Impact of Key Structural Motifs on Biological Activity Profiles
The unique biological profile of Gliocladin A is a direct result of its distinct structural features. The interplay between the di(methylthio) groups, the overarching polysulfide bridge characteristic of the ETP family, and the foundational piperazine-indole scaffold dictates its activity.
This compound is structurally defined as a di(methylthio) congener, a modification of the core epidithiodiketopiperazine (ETP) structure. vulcanchem.com This feature is critical to its specific biological activities. Unlike related compounds that possess a disulfide bridge, this compound's di(methylthio) groups confer potent nematicidal activity, causing over 50% mortality in relevant assays. This particular bioactivity is absent in analogs that lack these methylthio groups.
The process of converting a disulfide bridge into di(methylthio) groups, for instance through reductive S-methylation, has been shown to result in a loss of antiviral activity in related ETPs like gliotoxin (B1671588). nih.gov This underscores that while the core structure is important, the specific nature of the sulfur-containing moiety is a key determinant of the type and potency of biological activity. The synthesis of di(methylthio) congeners like this compound is a critical step in SAR studies to probe the importance of the disulfide bridge itself versus the presence of sulfur atoms at the α and α' positions of the diketopiperazine ring. nih.govrsc.org
| Compound/Structural Feature | Key Structural Motif | Associated Biological Activity | Reference |
|---|---|---|---|
| This compound | Di(methylthio) groups | Nematicidal Activity | |
| Leptosin (B1674754) D / Bionectin A | Disulfide bridge | Enhanced antibacterial activity (MRSA) | |
| Gliotoxin (reduced & methylated) | Di(methylthio) groups | Loss of antiviral activity | nih.gov |
| Gliocladin C | Trioxopiperazine ring | Potent cytotoxicity (P388) | vulcanchem.com |
The transannular polysulfide bridge is a hallmark of the epipolythiodiketopiperazine (ETP) family and is widely considered essential for their potent biological activities. researchgate.net This structural element is crucial for the redox-mediated cytotoxicity observed in many ETPs. The reactivity of the disulfide bond, often through interaction with thiol-containing proteins or the generation of reactive oxygen species (ROS), is a proposed mechanism of action. vulcanchem.com
Numerous studies have confirmed the pivotal role of this bridge. Chemical removal of the sulfur bridge from naturally occurring ETPs like chaetocin (B1668567) or gliotoxin leads to biologically inactive compounds. researchgate.net Similarly, synthetic analogs that lack sulfur at the α-positions of the cyclodipeptide are also inactive. researchgate.net Even replacing a disulfide bridge with a monosulfide can significantly reduce cytotoxicity, highlighting the importance of the specific polysulfide structure for redox activity. The degree of sulfuration also matters; in some cell lines, a decrease in activity has been observed with each additional sulfur atom in the polysulfide chain. researchgate.net
The great structural diversity seen in ETPs may have evolved to protect the core disulfide moiety from degradation by target organisms. nih.gov Nonetheless, the disulfide or polysulfide bridge itself is often sufficient for bioactivity. researchgate.net
The DKP ring itself is a privileged scaffold in many bioactive natural products. nih.govmdpi.com In the ETP family, this ring is further modified with the characteristic transannular polysulfide bridge. vulcanchem.com The indole (B1671886) moiety, derived from tryptophan, allows for significant structural diversification. vulcanchem.com The fusion of the indole to form the tetracyclic hexahydropyrrolo[2,3-b]indole skeleton is a key feature of this subclass of alkaloids.
The absolute configuration of this entire scaffold is also critical. For example, the enantiomer ent-gliocladine C shows significantly lower cytotoxicity (IC₅₀ = 0.68 µM) compared to its non-enantiomeric counterparts, emphasizing that the specific three-dimensional arrangement of the piperazine (B1678402) and indole systems is vital for potent bioactivity.
Computational Approaches in SAR Analysis
To complement experimental SAR studies, computational methods are employed to predict and rationalize the interactions between ETPs and their biological targets. These in silico techniques provide valuable insights at the atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For compounds like this compound and its analogs, docking simulations can help identify potential biological targets and elucidate the specific interactions that govern binding affinity.
In the context of ETPs, molecular docking studies are commonly performed against targets such as histone methyltransferases or thioredoxin reductase. These simulations can rationalize observed biological activities and guide the design of new analogs with improved potency or selectivity. nih.gov However, it is crucial to validate these computational models with experimental data, such as enzymatic inhibition assays or site-directed mutagenesis, as discrepancies can arise from factors not accounted for in the docking simulations, like protein flexibility or off-target effects.
Molecular dynamics (MD) simulations provide a dynamic view of the physical movements of atoms and molecules over time. wikipedia.org This method allows researchers to study the conformational flexibility of both the ligand and its target protein, offering deeper insights than the static picture provided by molecular docking. nih.gov
For ETPs, MD simulations can be paired with in vitro screening to identify key interactions and understand the dynamic behavior of the ligand-target complex. For instance, MD simulations can help to understand how the binding of a ligand affects the protein's conformational state or to calculate binding free energies. oecd-nea.org While specific MD studies on this compound are not extensively detailed in the literature, the application of this technique to the broader class of ETPs helps to explain how structural features, including the polysulfide bridge and the core scaffold, contribute to the dynamic interactions with biological targets.
Biological Activities and Molecular Mechanisms of Action of Gliocladin a
Biological Effects Observed in Pre-clinical and In Vitro Models (Excluding Clinical Human Trials)
Antinematodal Activity
Gliocladin A has demonstrated notable antinematodal properties. In laboratory studies, it has shown efficacy against the nematode species Caenorhabditis elegans and Panagrellus redivivus. nih.govresearchgate.net This activity is attributed to its di(methylthio) groups, a feature that distinguishes it from other related compounds like Gliocladin C. The nematicidal effects of this compound and similar ETP compounds highlight their potential for development as agrochemical agents. researchgate.net
Cytotoxicity in Defined Cell Line Models (e.g., Murine Leukemia, Cancer Cell Lines)
This compound and its analogs have been evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netclockss.org Along with Gliocladin B and C, this compound has shown cytotoxic activity against P388 murine lymphocytic leukemia cells. vulcanchem.comclockss.org The cytotoxic nature of these compounds is a known characteristic of the ETP class of fungal toxins. conicet.gov.ar This bioactivity is often linked to the presence of a sulfur bridge in their structure, which can interact with proteins and generate reactive oxygen species through redox cycling. conicet.gov.ar
Further studies have explored the cytotoxicity of related compounds against a panel of human cancer cell lines. For instance, the broader series of compounds, including precursors to this compound, were tested against invasive human prostate (DU145) and melanoma (A2058) cancer cell lines. nih.gov
Table 1: Cytotoxicity of Gliocladin Congeners and Related Compounds
| Compound | Cell Line | Activity | Reference |
| This compound | P388 Murine Lymphocytic Leukemia | Cytotoxic | vulcanchem.comclockss.org |
| Gliocladin C | P388 Murine Lymphocytic Leukemia | IC₅₀ = 2.4 µg/mL | |
| Gliocladin Congeners (General) | DU145 (Prostate), A2058 (Melanoma) | Cytotoxic | nih.gov |
This table is provided for informational purposes and summarizes data from preclinical research. The reported activities are not indicative of clinical efficacy.
Other Documented Biological Activities within the ETP Class (e.g., Antifungal, Antibacterial, Antiviral, Enzyme Inhibition)
The epipolythiodioxopiperazine (ETP) class, to which this compound belongs, is recognized for a wide array of biological activities. mit.edu These compounds have been reported to possess antifungal, antibacterial, antiviral, and enzyme-inhibitory properties. researchgate.netmit.edu For example, a preparation containing Trichoderma virens strain 3X, a related fungus, has shown antifungal activity against pathogens that cause white rot and root rot. vulcanchem.com While not a direct confirmation of this compound's specific activities, it points to the general antimicrobial potential within this family of compounds. vulcanchem.com
Some related ETP compounds, such as bionectins A and B, exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA). nih.gov The diverse bioactivities of ETP alkaloids make them attractive subjects for pharmaceutical and agrochemical research. researchgate.netresearchgate.net
Elucidation of Cellular and Molecular Targets
Interaction with Histone Methyltransferases
The ETP class of compounds has been investigated for its ability to interact with histone methyltransferases (HMTs), enzymes that play a crucial role in epigenetic regulation. researchgate.netcreative-diagnostics.com HMTs catalyze the methylation of histone proteins, a key modification that influences gene expression and chromatin structure. creative-diagnostics.comfrontiersin.org
Specifically, some ETPs have been identified as inhibitors of HMTs like G9a, SUV39H1, and SUV39H2. researchgate.net G9a is a primary enzyme responsible for the methylation of histone H3 at lysine (B10760008) 9 (H3K9me), a mark generally associated with gene silencing. aginganddisease.orgelifesciences.org The inhibition of these enzymes can lead to changes in gene expression, which may contribute to the cytotoxic effects observed in cancer cells. biorxiv.org While direct studies on this compound's interaction with HMTs are limited, the activity of related compounds suggests this as a potential mechanism of action.
Engagement with Thioredoxin Reductase System
The thioredoxin reductase (TrxR) system is another potential target for ETP compounds. This system, which includes TrxR, thioredoxin (Trx), and NADPH, is a key antioxidant system in the body, crucial for maintaining cellular redox balance. mdpi.com
The disulfide bridge present in many ETPs is thought to contribute to their bioactivity through redox-mediated cytotoxicity. This structural feature allows for potential interactions with the TrxR system. nih.gov Computational docking studies have suggested that compounds like Gliocladin C may interact with thioredoxin reductase. Such interactions could disrupt the normal function of the TrxR system, leading to increased oxidative stress and contributing to the compound's cytotoxic effects. nih.gov
Covalent Adduct Formation with Cysteine Residues of Proteins
The electrophilic nature of certain molecules allows them to form covalent bonds with nucleophilic residues on proteins, with the thiol group of cysteine being a particularly favorable target. unipi.itsemanticscholar.orgnih.gov This covalent modification can lead to the inhibition of protein function. unipi.it
The high nucleophilicity of the cysteine thiol group, especially in its thiolate form, makes it an ideal anchor for electrophilic small molecules. unipi.itsemanticscholar.org The formation of such covalent adducts is a mechanism by which some compounds exert their biological effects. unipi.itd-nb.info For instance, the reactivity of cysteine residues is harnessed by certain inhibitors to modulate protein activity. unipi.it The specificity of this interaction is highlighted by the observation that proteins lacking accessible free cysteine residues may not form adducts with such compounds. unipi.it
Research on various electrophilic compounds has demonstrated their ability to form covalent adducts with cysteine residues. nih.govd-nb.info This interaction is often irreversible and can lead to the inactivation of the target protein. The formation of these adducts can be influenced by the local protein environment and the accessibility of the cysteine residue. unipi.it
Table 1: Research Findings on Covalent Adduct Formation with Cysteine Residues
| Finding | Significance |
| Electrophilic compounds can form covalent adducts with highly nucleophilic cysteine thiolate groups. semanticscholar.org | This provides a mechanism for the targeted inactivation of proteins. |
| The formation of disulfide adducts is limited to cysteine residues. d-nb.info | This highlights the specific reactivity of cysteine in certain covalent modifications. |
| Pre-treatment with a cysteine-modifying reagent can prevent the binding of other molecules to the same residue. unipi.it | This confirms the covalent nature of the interaction and the specific targeting of cysteine. |
Zinc Sequestration from Protein Targets
The innate immune system utilizes a strategy of withholding essential metal nutrients, such as zinc, to combat invading microbial pathogens. nih.gov Certain host-defense proteins, like those from the S100 family, are capable of sequestering Zn(II) ions. nih.gov This process of metal sequestration can disrupt the function of microbial proteins that rely on zinc for their structure or catalytic activity. nih.govnih.gov
For instance, the human S100 protein calprotectin can sequester Zn(II) from bacterial proteins, thereby inhibiting bacterial growth. nih.gov This highlights a mechanism of action where the removal of a critical metal cofactor from a protein target leads to its inactivation.
Table 2: Research Findings on Zinc Sequestration from Protein Targets
| Finding | Significance |
| The human innate immune system employs Zn(II)-sequestering proteins as a host-defense mechanism. nih.gov | This demonstrates a biological strategy of metal withholding to inhibit pathogens. |
| Calprotectin (S100A8/S100A9) can sequester Zn(II) from bacterial metalloproteins. nih.gov | This provides a specific example of a human protein actively removing zinc from microbial targets. |
Proposed Mechanistic Pathways of Biological Action
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
Redox cycling is a process where a molecule undergoes repeated reduction and oxidation, often involving transition metals. This process can lead to the generation of reactive oxygen species (ROS), which are highly reactive chemicals formed from molecular oxygen. digitellinc.comwikipedia.orgmdpi.com Prominent ROS include superoxide, hydrogen peroxide, and the hydroxyl radical. wikipedia.org
The generation of ROS can be initiated by the transfer of electrons to molecular oxygen, a process that can be facilitated by certain compounds in the presence of transition metal ions like iron or copper. digitellinc.commdpi.com While ROS have roles in normal cell signaling, their overproduction can lead to oxidative stress, causing damage to cellular macromolecules such as DNA, lipids, and proteins. mdpi.comresearchgate.net This cellular damage is implicated in various pathological conditions. mdpi.com
The production of ROS can be influenced by the presence of ligands that affect the solubility and redox potential of transition metals. digitellinc.com For example, certain chelating agents can either inhibit or enhance ROS generation depending on how they interact with the metal ions involved in the redox cycling. nih.gov
Table 3: Research Findings on Redox Cycling and ROS Generation
| Finding | Significance |
| Redox cycling of compounds in the presence of transition metals can generate ROS. digitellinc.commdpi.com | This establishes a fundamental mechanism for ROS production. |
| ROS can cause damage to vital cellular components like DNA and proteins. mdpi.comresearchgate.net | This highlights the potential cytotoxic consequences of excessive ROS. |
| The presence and type of chelating agents can modulate ROS production. nih.gov | This indicates that the chemical environment can significantly influence the rate of redox cycling and ROS generation. |
Induction of Apoptosis Pathways
Apoptosis is a form of programmed cell death essential for normal development and tissue homeostasis. unil.ch It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. unil.chmdpi.com Both pathways converge on the activation of caspases, a family of cysteine proteases that execute the final stages of cell death. unil.ch
The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface. unil.chebi.ac.uk This leads to the formation of a death-inducing signaling complex and the activation of initiator caspase-8. unil.ch The intrinsic pathway is initiated by various cellular stressors, including DNA damage, which leads to the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. researchgate.netunil.ch
Various therapeutic agents exert their effects by inducing apoptosis. mdpi.com This can occur through the modulation of proteins involved in these pathways, such as the Bcl-2 family of proteins which regulate mitochondrial integrity. researchgate.netmdpi.comwcrj.net For example, up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins like Bcl-2 can shift the cellular balance towards apoptosis. researchgate.netwcrj.net
Table 4: Research Findings on the Induction of Apoptosis Pathways
| Finding | Significance |
| Apoptosis can be triggered by both extrinsic and intrinsic pathways, both culminating in caspase activation. unil.chmdpi.com | This outlines the core machinery of programmed cell death. |
| Cellular stress, such as DNA damage, can initiate the intrinsic apoptotic pathway. researchgate.netunil.ch | This links cellular damage to a specific cell death mechanism. |
| The expression levels of pro- and anti-apoptotic proteins, like Bax and Bcl-2, are critical in regulating apoptosis. researchgate.netwcrj.net | This identifies key molecular switches that control the apoptotic process. |
DNA Strand Cleavage
DNA strand cleavage is a form of DNA damage that can be induced by various agents, including those that generate reactive oxygen species. beilstein-journals.org The mechanism of cleavage can involve the direct attack of radicals on the deoxyribose-phosphate backbone of DNA. beilstein-journals.orgpsu.edu
The process can be initiated by photosensitizers that, upon irradiation, generate ROS which in turn lead to DNA strand breaks. beilstein-journals.org The specific type of radical species involved can influence the efficiency and nature of the DNA cleavage. For example, both hydroxyl radicals and carbon-centered radicals have been shown to contribute to DNA damage. beilstein-journals.org The interaction of small molecules with DNA, either through intercalation or groove binding, can also facilitate DNA cleavage. psu.edu
Table 5: Research Findings on DNA Strand Cleavage
| Finding | Significance |
| Reactive oxygen species can induce DNA strand cleavage. beilstein-journals.org | This establishes a link between oxidative stress and genotoxicity. |
| Both hydroxyl and carbon-centered radicals can contribute to DNA damage. beilstein-journals.org | This indicates that multiple types of reactive species can be involved in DNA cleavage. |
| The binding of molecules to DNA can precede and facilitate the cleavage event. psu.edu | This highlights the importance of molecular recognition in targeted DNA damage. |
Advanced Analytical Methodologies for Investigating Gliocladin a in Biological Systems
In Vitro Biological Assays for Mechanistic Characterization
In vitro assays are fundamental for the initial characterization of a bioactive compound's mechanism. They provide controlled environments to study specific biological events, such as cytotoxicity, the activation of distinct cellular signaling pathways, and direct interactions with molecular targets like enzymes.
Cell-based assays are critical for determining the effect of Gliocladin A on cellular viability and for dissecting the pathways through which it exerts its activity. The cytotoxicity of this compound and related epidithiodioxopiperazine (ETP) compounds has been evaluated against various human cancer cell lines. nih.gov Standard assays such as MTT or resazurin-based methods are employed to measure metabolic activity as an indicator of cell viability, from which key parameters like the half-maximal inhibitory concentration (IC₅₀) are calculated.
The biological activity of ETPs is often linked to the reactive disulfide bridge within their structure. nih.gov This feature can lead to the induction of programmed cell death, or apoptosis, through mechanisms such as the generation of reactive oxygen species or the covalent modification of cysteine residues in proteins. nih.gov To confirm and characterize the apoptotic pathway induced by this compound, a series of specific cell-based assays are utilized:
Annexin V Staining: This assay identifies one of the earliest events in apoptosis—the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.compromega.com.au Fluorescently labeled Annexin V protein binds to the exposed phosphatidylserine, allowing for the detection of apoptotic cells via flow cytometry or fluorescence microscopy.
Caspase Activity Assays: A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases. bmglabtech.com These assays use specific peptide substrates for key caspases, such as the initiator caspases-8 and -9 and the executioner caspases-3 and -7. sigmaaldrich.combmglabtech.com When a caspase cleaves its corresponding substrate, a fluorescent or luminescent reporter molecule is released, providing a quantifiable measure of enzyme activity. nih.gov
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a characteristic of the later stages of apoptosis. promega.com.au It enzymatically labels the ends of fragmented DNA, allowing for the quantification of apoptotic cells.
| Compound | Cell Line | Assay Type | IC₅₀ | Reference |
| Gliocladin C | P388 (Murine Leukemia) | Cytotoxicity | 2.4 µg/mL | |
| Gliocladin C | DU145 (Prostate Cancer) | Cytotoxicity | >10 µM | nih.gov |
| Gliocladin C | A2058 (Melanoma) | Cytotoxicity | >10 µM | nih.gov |
| Bionectin A | DU145 (Prostate Cancer) | Cytotoxicity | 0.35 µM | nih.gov |
| Bionectin A | A2058 (Melanoma) | Cytotoxicity | 0.28 µM | nih.gov |
| Chaetocin (B1668567) A | DU145 (Prostate Cancer) | Cytotoxicity | 0.05 µM | nih.gov |
| Chaetocin A | A2058 (Melanoma) | Cytotoxicity | 0.03 µM | nih.gov |
This table presents cytotoxicity data for Gliocladin C and related ETP natural products, demonstrating the range of potencies observed within this class against various cancer cell lines. This compound's specific data would be determined using similar assays.
Once potential molecular targets of this compound are proposed, often through computational modeling or analogy to related compounds, enzymatic inhibition assays are performed to validate these interactions. For the ETP class, molecules such as histone methyltransferases (e.g., SUV39H1) and thioredoxin reductase have been identified as potential targets.
These assays involve incubating the purified target enzyme with varying concentrations of this compound. The enzyme's activity is then measured to determine the extent of inhibition. This allows for the calculation of quantitative measures of potency, such as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme. nih.govnih.gov Confirming that this compound directly inhibits a specific enzyme provides strong evidence for its mechanism of action and validates it as a genuine molecular target.
| Parameter | Description | Purpose in this compound Research |
| Target Enzyme | A purified protein with known catalytic function (e.g., Histone Methyltransferase, Thioredoxin Reductase). | To test the hypothesis that this compound directly interacts with and modulates a specific protein. |
| Substrate | A molecule upon which the enzyme acts to produce a detectable signal (e.g., fluorescent, colorimetric). | To measure the rate of the enzymatic reaction. |
| Inhibitor | This compound. | The compound being tested for its ability to reduce the enzyme's activity. |
| IC₅₀ Value | The concentration of this compound that causes 50% inhibition of the target enzyme's activity. | To quantify the potency of inhibition. |
| Ki Value | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | To determine the binding affinity of this compound to its target. A lower Ki indicates higher affinity. |
This table outlines the components and outcomes of a typical enzymatic inhibition assay designed to validate a molecular target of this compound.
Chemical Proteomics Approaches for Target Identification
While hypothesis-driven assays are crucial for validation, chemical proteomics offers a powerful, unbiased approach to discover the full spectrum of cellular targets for a bioactive compound like this compound. mdpi.comrsc.org This methodology aims to identify the protein binding partners of a small molecule directly within a complex biological system, such as a cell lysate or even in live cells. rsc.org
A prominent strategy is compound-centric chemical proteomics, which involves synthesizing a probe version of this compound. mdpi.comeuropeanreview.org This is achieved by introducing a small, bio-orthogonal functional group, such as an alkyne or an azide (B81097), onto the this compound scaffold. This "tag" is designed to be minimally disruptive to the compound's natural bioactivity. rsc.org The general workflow is as follows:
Probe Incubation: The tagged this compound probe is introduced to live cells or a cell lysate, where it binds to its specific protein targets. rsc.org
Click Chemistry: After binding, a reporter molecule, such as biotin, is covalently attached to the probe's tag via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click reaction". rsc.orgeuropeanreview.org
Affinity Purification: The biotinylated protein-probe complexes are then selectively captured and enriched from the complex mixture using streptavidin-coated beads. europeanreview.org
Mass Spectrometry: The captured proteins are eluted, digested into smaller peptides, and identified using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). europeanreview.org
This approach allows for the unbiased identification of direct and indirect protein targets of this compound, providing a global view of its interactions within the proteome and offering novel insights into its mechanism of action. mdpi.comevotec.com
Gliocladin a As a Research Tool and Biochemical Probe
Gliocladin A belongs to the epipolythiodiketopiperazine (ETP) class of fungal secondary metabolites, which are noted for their structural diversity and significant biological activities, including cytotoxic, antiviral, and antibiotic properties. acs.orgnih.gov The characteristic feature of these compounds is a bridged polysulfide linkage across a cyclic dipeptide substructure. nih.govresearchgate.net This reactive sulfur-containing motif is central to their function as biochemical tools. The biological activity of ETPs like this compound is intrinsically linked to the di- or polysulfide bridge, which is believed to be the primary functional group responsible for their bioactivity. acs.orgnih.gov This has made the ETP scaffold, including that of this compound, a subject of intense research for its potential application in elucidating complex biological processes. acs.org
The utility of this compound and related ETPs as research probes stems from their proposed mechanisms of action. A key mechanism involves the disulfide bridge, which can undergo redox cycling to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. researchgate.netnih.gov Furthermore, this disulfide can form covalent adducts with the cysteine residues of proteins, allowing it to directly interact with and modulate the function of specific protein targets. nih.gov Recent studies have suggested that ETPs may act as selective inhibitors of histone methyltransferases (HMTases), enzymes that play a critical role in epigenetic regulation, apoptosis, and immune cell recognition. researchgate.net The ability to synthesize this compound and its analogues provides researchers with powerful molecules to probe these fundamental cellular pathways. nih.govnih.gov
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Gliocladin A Biosynthetic Pathway
While the general class of epipolythiodiketopiperazine (ETP) alkaloids, to which this compound belongs, is known to originate from amino acid precursors, the specific enzymatic machinery and regulatory networks governing this compound's formation are not fully understood. rsc.orgnih.gov The biosynthesis is proposed to involve a series of complex reactions, including the dimerization of tryptophan-derived precursors and the introduction of sulfur atoms. rsc.org
A significant gap in knowledge lies in the precise sequence of events and the enzymes responsible for the di(methylthio) substitutions that characterize this compound. rsc.org While the biosynthetic gene cluster for the related compound, 11′-deoxyverticillin A, has been identified in Clonostachys rogersoniana and shows similarities to the gliotoxin (B1671588) biosynthetic pathway, the specific genes and enzymes for this compound biosynthesis remain to be definitively characterized. rsc.org Deletion of the nonribosomal peptide synthetase (NRPS) gene, nps1, in Clonostachys rosea did not affect the production of known ETPs, suggesting that other NRPSs are involved or that the biosynthetic pathway is more complex than initially hypothesized. apsnet.org
Future research should focus on:
Identifying and characterizing the complete gene cluster responsible for this compound biosynthesis in producing organisms like Gliocladium roseum. vulcanchem.comresearchgate.net
In vitro reconstitution of the biosynthetic pathway to confirm the function of each enzyme.
Investigating the regulatory mechanisms that control the expression of these biosynthetic genes.
A thorough understanding of the biosynthetic pathway is crucial for developing strategies for the sustainable production of this compound and its analogues through metabolic engineering and synthetic biology approaches. nih.gov
Development of Novel and Sustainable Synthetic Routes for this compound and Analogues
The structural complexity of this compound, featuring a sterically hindered C(sp³)-C(sp³) linkage and multiple stereocenters, presents a formidable challenge for chemical synthesis. researchgate.net While the total synthesis of this compound has been accomplished, current routes can be lengthy and may not be amenable to large-scale production or the generation of diverse analogues. vulcanchem.comnih.gov
Key challenges in the synthesis of this compound and related ETPs include:
Stereoselective construction of the core scaffold: Achieving the correct stereochemistry at multiple chiral centers is a significant hurdle. nih.gov
Formation of the C3-C3' bond: The creation of this sterically congested bond often requires specialized and sometimes low-yielding methods. researchgate.net
Late-stage functionalization: Introducing the characteristic di(methylthio) groups at a late stage of the synthesis can be problematic due to the sensitivity of the core structure. vulcanchem.comresearchgate.net
Future synthetic efforts should be directed towards:
Developing more convergent and efficient synthetic strategies. This could involve novel bond-forming reactions and cascade processes to reduce the number of steps. scielo.br
Exploring sustainable synthetic methods, such as photoredox catalysis, which has shown promise in the synthesis of related compounds like Gliocladin C. researchgate.netnih.govresearchgate.net
Creating modular synthetic routes that allow for the facile introduction of diversity into the molecular scaffold, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies. nih.govacs.org
The development of robust and flexible synthetic methodologies is essential for producing sufficient quantities of this compound for further biological evaluation and for creating novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Further Exploration of Untapped Biological Activities and Therapeutic Research Applications
Initial studies have demonstrated the cytotoxic properties of this compound and its congeners against cell lines such as P388 lymphocytic leukemia. vulcanchem.comresearchgate.net However, the full spectrum of its biological activities remains largely unexplored. The unique di(methylthio) functionality of this compound, in contrast to the disulfide bridge found in many other ETPs, may confer distinct biological properties and mechanisms of action. rsc.orgvulcanchem.com
Potential areas for future biological investigation include:
Antimicrobial activity: Given that related ETPs exhibit potent antibacterial and antifungal properties, investigating this compound's activity against a broad panel of pathogenic microbes, including drug-resistant strains, is warranted. acs.orgnih.gov
Antiviral activity: The antiviral potential of this compound has not been systematically evaluated.
Nematocidal activity: Some reports suggest that this compound possesses nematocidal properties, an area that could be further explored for potential agricultural applications. researchgate.net
Enzyme inhibition: The ability of ETPs to interact with various enzymes suggests that this compound could be a valuable tool for probing biological pathways and may have potential as an enzyme inhibitor. rsc.org
The process of drug discovery and development is a long and arduous one, often taking over a decade and requiring significant financial investment. youtube.com A comprehensive evaluation of this compound's biological profile is the first step in determining its potential as a lead compound for drug development.
Elucidation of Specificity and Selectivity in Biological Interactions
A critical unanswered question is the molecular basis for this compound's biological activity. Identifying its specific cellular targets and understanding the selectivity of its interactions are paramount for its development as a therapeutic agent. While ETPs are known to interact with proteins through various mechanisms, including covalent modification of cysteine residues and generation of reactive oxygen species, the specific targets of this compound are unknown. nih.govamanote.com
Future research should aim to:
Identify the direct molecular targets of this compound using techniques such as affinity chromatography, proteomics, and chemical biology approaches.
Characterize the binding interactions between this compound and its targets at the molecular level using structural biology methods like X-ray crystallography and NMR spectroscopy.
Investigate the structure-activity relationships (SAR) by comparing the biological activities of this compound with a library of synthetic analogues. This will help to identify the key structural features responsible for its potency and selectivity. vulcanchem.com
Understanding the specificity and selectivity of this compound will provide crucial insights into its mechanism of action and will guide the design of analogues with improved therapeutic indices.
Advanced Computational Modeling for Mechanism Prediction and Analogue Design
Computational modeling and in silico approaches can play a vital role in accelerating research on this compound. These methods can be used to predict its biological properties, elucidate its mechanism of action, and guide the design of novel analogues with enhanced activities. grafiati.com
Key applications of computational modeling in this compound research include:
Molecular docking and dynamics simulations: These techniques can be used to predict the binding modes of this compound to potential protein targets and to understand the dynamics of these interactions.
Quantum mechanical calculations: These calculations can provide insights into the electronic structure of this compound and help to explain its reactivity and spectroscopic properties.
QSAR (Quantitative Structure-Activity Relationship) modeling: QSAR models can be developed to correlate the structural features of this compound analogues with their biological activities, enabling the prediction of the potency of new compounds.
De novo design: Computational algorithms can be used to design novel analogues of this compound with desired properties, such as increased potency, improved selectivity, or better pharmacokinetic profiles.
Integrating computational predictions with experimental validation will be a powerful strategy for advancing our understanding of this compound and for accelerating the discovery of new therapeutic agents based on its unique chemical scaffold. iastate.edu
Q & A
Q. What are the established synthetic pathways for Gliocladin A, and what key intermediates are involved?
this compound is synthesized via enantioselective strategies starting from trioxopiperazine precursors. Key intermediates include the bis(tert-butoxycarbonyl) derivative of gliocladin C, which undergoes late-stage modifications such as epoxidation and thiolation to introduce structural diversity. Spectroscopic methods (NMR, MS) and X-ray crystallography are critical for confirming intermediate structures and final product purity .
Q. Which spectroscopic techniques are essential for validating the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) for stereochemical analysis, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Purity must be verified via HPLC with ≥95% chromatographic homogeneity, as per guidelines for characterizing new compounds .
Q. How does this compound’s bioactivity compare to other epidithiodioxopiperazines (ETPs)?
this compound shares a disulfide bridge motif common to ETPs, which is critical for thiol-disulfide exchange mechanisms. Comparative cytotoxicity assays (e.g., against DU145 prostate cancer and A2058 melanoma cells) reveal its potency relative to chaetocin A. Standardized MTT assays under controlled oxygen levels are recommended to minimize variability .
Advanced Research Questions
Q. What strategies improve the stereoselective synthesis of this compound to enhance yield and scalability?
Late-stage diversification of trioxopiperazine precursors allows selective introduction of sulfur bridges and epoxides. Catalytic asymmetric epoxidation and kinetic resolution can optimize enantiomeric excess. Process optimization (e.g., solvent choice, temperature control) during the oxidation of dioxopiperazines is critical for scalability .
Q. How can contradictions in this compound’s cytotoxicity data across studies be systematically addressed?
Contradictions may arise from differences in cell line viability assays (e.g., MTT vs. ATP-based methods) or culture conditions. Researchers should:
Q. What computational approaches predict this compound’s molecular targets and mechanism of action?
Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) modeling can identify potential protein targets (e.g., histone methyltransferases). Integration with transcriptomic data (RNA-seq) from treated cells helps validate predictions experimentally .
Methodological Guidance
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
- Cell lines : Use DU145 (prostate cancer) and A2058 (melanoma) for comparability with existing data.
- Controls : Include chaetocin A as a positive control and untreated cells for baseline viability.
- Replication : Perform triplicate assays with blinded analysis to reduce bias .
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
- Document reaction parameters (time, temperature, catalyst loading) in detail.
- Provide Supplementary Information (SI) with NMR spectra, chromatograms, and crystallographic data.
- Follow IUPAC guidelines for reporting synthetic procedures to enable replication .
Data Analysis and Interpretation
Q. How can researchers analyze structure-activity relationships (SAR) for this compound analogs?
SAR studies require:
- Systematic variation of functional groups (e.g., sulfur bridges, methyl substituents).
- Multivariate statistical analysis (e.g., PCA) to correlate structural features with cytotoxicity.
- Dose-dependent cytotoxicity data for IC50 calculations using nonlinear regression models .
Q. What ethical considerations apply when publishing this compound research?
- Disclose conflicts of interest (e.g., funding sources).
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Cite primary literature for synthetic methods and bioactivity claims to avoid plagiarism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
